N-(2-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
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Overview
Description
N-(2-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides It features a furan ring substituted with a methoxyphenyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the methoxyphenyl and fluorophenyl groups can be carried out using electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(2-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and methoxyphenyl groups can influence its binding affinity and specificity, affecting the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
- N-(2-bromophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
- N-(2-methylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
Uniqueness
N-(2-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding interactions, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C20H18FNO3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H18FNO3/c1-24-15-8-6-14(7-9-15)19-12-10-16(25-19)11-13-20(23)22-18-5-3-2-4-17(18)21/h2-10,12H,11,13H2,1H3,(H,22,23) |
InChI Key |
BHHNTLFYELPVNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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